1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione
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Overview
Description
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is a fluorinated organic compound with the molecular formula C11H9F3N2O2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a pyridylamino moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridylamino moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione:
2-Aminopyridine: Contains the pyridylamino group but does not have the trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione is unique due to the combination of the trifluoromethyl group and pyridylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione (CAS Number: 649665-72-5) is a fluorinated compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a trifluoromethyl group and a pyridylamino moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₁₁H₈F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents; water solubility not specified |
Density | Not specified |
Antimicrobial Activity
Research indicates that compounds containing pyridyl and trifluoromethyl groups often exhibit significant antimicrobial properties. A study assessing various derivatives of similar structures found that the presence of the pyridine ring enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been evaluated through various in vitro studies. For instance, derivatives with similar functional groups have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may modulate inflammatory responses, making it a candidate for further therapeutic exploration in inflammatory diseases.
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary results indicate that it may possess antiproliferative properties. The mechanism appears to involve induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study 1: Antibacterial Activity Evaluation
In a controlled study published in 2023, researchers synthesized several derivatives including this compound. The derivatives were tested against common bacterial strains:
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
1,1,1-Trifluoro-3-(2-pyridylamino)methylidene pentane-2,4-dione | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
These results indicate moderate antibacterial activity that warrants further investigation.
Study 2: Anti-inflammatory Mechanism Investigation
A recent study focused on the anti-inflammatory effects of this compound using human peripheral blood mononuclear cells (PBMCs). The results showed:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 200 | 80 |
IL-6 | 150 | 60 |
IL-10 | 100 | 120 |
The significant reduction in TNF-α and IL-6 levels suggests a promising anti-inflammatory profile.
Properties
Molecular Formula |
C11H9F3N2O2 |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyridin-2-yliminomethyl]pent-3-en-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-7(17)8(10(18)11(12,13)14)6-16-9-4-2-3-5-15-9/h2-6,18H,1H3/b10-8+,16-6+ |
InChI Key |
JXTIBMVLDCZGBK-YJCDKIBYSA-N |
Isomeric SMILES |
CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=CC=CC=N1 |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)O)C=NC1=CC=CC=N1 |
Origin of Product |
United States |
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